molecular formula C8H7N3O2 B8643609 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-ol

5-(3-Aminophenyl)-1,3,4-oxadiazol-2-ol

Cat. No.: B8643609
M. Wt: 177.16 g/mol
InChI Key: FMEJFHGVOSDBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Aminophenyl)-1,3,4-oxadiazol-2-ol is a chemical compound of significant interest in medicinal chemistry research, built around the versatile 1,3,4-oxadiazole heterocyclic scaffold . This scaffold is recognized as a "privileged structure" in drug discovery due to its wide range of biological activities and its presence in several commercially available drugs . The 1,3,4-oxadiazole core is known for its thermal stability and ability to engage in hydrogen bonding with biological targets, which makes it an excellent pharmacophore for developing novel therapeutic agents . Primary research applications for 1,3,4-oxadiazole derivatives include their development as anticancer and antimicrobial agents . In anticancer research, conjugates of 1,3,4-oxadiazole have demonstrated promising antiproliferative effects by targeting key enzymes and proteins involved in cancer cell proliferation . These mechanisms can include the inhibition of enzymes such as thymidylate synthase , HDAC , topoisomerase II , and telomerase , among others . In antimicrobial research, particularly against Mycobacterium tuberculosis , structurally related 1,3,4-oxadiazol-2-amines have shown potent activity by inhibiting the essential bacterial enzyme DprE1, a validated target for antimycobacterial drugs . The amino group on the phenyl ring serves as a critical handle for further structural modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-(3-aminophenyl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C8H7N3O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12)

InChI Key

FMEJFHGVOSDBJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the oxadiazole ring significantly influences electronic properties, lipophilicity, and intermolecular interactions.

Compound Name Substituent (R) Key Properties Evidence Source
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-ol 3-Aminophenyl - Hydrogen-bond donor (NH₂) enhances target binding.
- Moderate lipophilicity (logP ~2.1 estimated).
5-Phenyl-1,3,4-oxadiazol-2-ol Phenyl - No hydrogen-bonding groups.
- Higher lipophilicity (logP ~2.8).
- Phenyl ring inclined at 13.42° to oxadiazole plane.
5-(4-Pyridyl)-1,3,4-oxadiazol-2-ol 4-Pyridyl - Basic pyridyl nitrogen increases solubility in acidic media.
- Forms hydrogen bonds via lone pairs.
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol CF₃ - Strong electron-withdrawing effect enhances reactivity.
- High lipophilicity (logP ~3.5).
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol 4-Nitrophenyl - Nitro group increases oxidative stability.
- Electron-withdrawing effect reduces ring electron density.

Key Research Findings

Antibacterial Optimization: The 3-aminophenyl group confers moderate activity against Gram-negative bacteria, but derivatives with trifluoromethyl-pyrazole substituents (e.g., 5A in ) show superior potency due to enhanced lipophilicity and electron-withdrawing effects .

Hydrogen-Bonding vs. Lipophilicity: While the 3-aminophenyl group improves solubility and target binding, overly hydrophobic substituents (e.g., adamantyl) may limit bioavailability despite increased membrane penetration .

Synthetic Flexibility : Thiol and hydroxyl derivatives are readily synthesized via CS₂/KOH-mediated cyclization, but nitro or pyridyl groups require specialized reagents (e.g., 4-bromopyridine) .

Preparation Methods

Hydrazide Precursor Synthesis

The starting material for most oxadiazole syntheses is an aryl hydrazide. For example, 3-aminobenzohydrazide can be prepared via hydrazinolysis of methyl 3-aminobenzoate, a reaction achieved by refluxing the ester with hydrazine hydrate in ethanol. Alternatively, direct hydrazide formation from 3-aminobenzoic acid using thionyl chloride to generate the acid chloride, followed by reaction with hydrazine, has been reported for analogous systems.

Cyclization Methods

Cyclization of hydrazides to 1,3,4-oxadiazoles requires dehydrating agents or catalysts. Common approaches include:

  • Phosphorus Oxychloride (POCl₃) : Efficient for intramolecular dehydration but may require harsh conditions (reflux at 110°C).

  • Iodine/Potassium Carbonate (I₂/K₂CO₃) : A milder method demonstrated for 5-dodecyl-1,3,4-oxadiazoles, achieving cyclization at 80°C with 76% yield.

  • Carbon Disulfide (CS₂) in Basic Media : Forms thiol intermediates that can be oxidized or alkylated post-cyclization.

For this compound, cyclization of 3-aminobenzohydrazide with CS₂ under basic conditions (e.g., KOH) could yield the 2-thiol derivative, which is subsequently oxidized to the 2-ol using hydrogen peroxide.

Functionalization of the Oxadiazole Ring

Introduction of the 2-Hydroxyl Group

The hydroxyl group at position 2 can be introduced via:

  • Oxidation of 2-Thiol Derivatives : Treatment of 5-(3-aminophenyl)-1,3,4-oxadiazol-2-thiol with H₂O₂ in acetic acid at 60°C generates the 2-ol.

  • Direct Cyclization with Hydroxyl-Containing Precursors : Limited literature exists, but hydrazides derived from hydroxyacetic acid could theoretically form the 2-ol directly, though this route remains unexplored for aryl-substituted oxadiazoles.

Aminophenyl Substituent Retention

The 3-aminophenyl group is incorporated at the precursor stage. Protection of the amine during cyclization (e.g., using acetyl groups) may be necessary to prevent side reactions, followed by deprotection with HCl in ethanol.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes based on analogous syntheses from literature:

Route Starting Material Cyclization Agent Conditions Yield Reference
Thiol Oxidation3-Aminobenzohydrazide + CS₂I₂/K₂CO₃ → H₂O₂80°C, then 60°C68%*
Direct CyclizationProtected hydrazidePOCl₃Reflux, 110°C55%*
Post-Functionalization5-(3-Nitrophenyl) derivativeH₂/Pd-CRoom temperature82%*

*Theoretical yields extrapolated from analogous reactions.

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

Cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the carbonyl group, followed by dehydration. In the case of CS₂-mediated routes, the thiol intermediate forms through a similar mechanism, with sulfur incorporation.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances cyclization efficiency for bulky substituents.

  • Temperature Control : Lower temperatures (60–80°C) minimize decomposition of the aminophenyl group.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H-NMR : The 2-hydroxyl proton appears as a broad singlet near δ 10.5–11.0 ppm, while aromatic protons from the 3-aminophenyl group resonate at δ 6.8–7.4 ppm.

  • IR Spectroscopy : Stretching vibrations at 3250 cm⁻¹ (N-H), 1670 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) confirm the structure.

Purity Assessment

Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity, as verified by HPLC with UV detection at 254 nm .

Q & A

Q. What are the optimized synthetic routes for 5-(3-aminophenyl)-1,3,4-oxadiazol-2-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: Microwave-assisted synthesis in ethanol has been identified as an efficient method for oxadiazole derivatives, offering reduced reaction times (10–15 minutes) and high yields (~85%) compared to conventional heating . Solvent selection is critical: ethanol minimizes side reactions, while polar aprotic solvents like DMF may degrade thermally sensitive intermediates. Catalysts such as acetic acid enhance cyclization efficiency via acid-catalyzed mechanisms (e.g., Knoevenagel condensation and Michael addition) . Purification via column chromatography (silica gel, hexane:ethyl acetate) ensures >95% purity.

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Key absorption bands include C=N stretching (~1600–1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and O-H stretching (~3300 cm⁻¹) .
  • ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while the oxadiazole NH proton resonates as a broad singlet (~δ 10.5 ppm) .
  • ¹³C NMR : The oxadiazole C-2 and C-5 carbons are observed at ~165–170 ppm and ~150–155 ppm, respectively .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NH₂ or C₆H₅ groups) confirm molecular weight and substituents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Mitigation strategies include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • First Aid : Immediate flushing with water for skin/eye contact; activated charcoal for ingestion .
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence the biological activity of this compound derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., NO₂, Cl) at the para position enhance antifungal activity (e.g., MIC of 12.5 µg/mL against R. oryzae vs. 50 µg/mL for electron-donating groups like OMe) . Steric hindrance from bulky substituents (e.g., -CF₃) reduces binding affinity to microbial enzymes . Structure-activity relationship (SAR) studies recommend substituting the phenyl ring at position 3 or 4 for optimal interaction with biological targets .

Q. What mechanistic pathways explain the antitumor activity of this compound derivatives?

Methodological Answer: In vitro studies indicate tubulin polymerization inhibition (IC₅₀ = 1.2 µM) and apoptosis induction via caspase-3 activation . Computational docking reveals hydrogen bonding between the oxadiazole NH and tubulin’s β-subunit (binding energy: −9.2 kcal/mol) . Comparative assays with doxorubicin show 60% tumor growth suppression in murine models, suggesting potential as a chemotherapeutic adjuvant .

Q. How can contradictory data in biological assays (e.g., DPPH vs. MTT) be resolved for this compound?

Methodological Answer: Discrepancies arise from assay-specific interference:

  • DPPH Assay : False positives may occur due to auto-oxidation of the compound in methanol . Validate with ABTS or FRAP assays.
  • MTT Assay : Overestimation of cytotoxicity due to compound-MTT formazan precipitation. Confirm results via trypan blue exclusion or flow cytometry .
    Standardize protocols with positive controls (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict redox behavior .
  • Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability (logP = 2.1) .
  • QSAR Models : Correlate substituent electronegativity with bioactivity (R² = 0.89 for antifungal derivatives) .

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